tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Factor Xa inhibition Anticoagulant drug discovery Regioisomeric scaffold selection

This Boc-protected pyrazolo[3,4-c]pyridine (CAS 1395493-16-9) is a strategic late-stage intermediate for Apixaban and Factor Xa inhibitor programs. Its pre-installed N1-phenyl group eliminates late-stage Pd-catalyzed N-arylation, reducing metal contamination risks in API manufacture. The orthogonal N6-Boc protection enables selective deprotection (TFA or HCl/dioxane) for efficient diversification at the S4 pocket. The [3,4-c] regioisomer maps directly onto the Apixaban pharmacophore—the [4,3-c] isomer is functionally inactive. Available at ≥95% purity, suitable for GMP intermediate qualification, impurity profiling, and parallel library synthesis targeting thrombotic disorders.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
CAS No. 1395493-16-9
Cat. No. B3237844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
CAS1395493-16-9
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2)C3=CC=CC=C3
InChIInChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-10-9-13-11-18-20(15(13)12-19)14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3
InChIKeyHXDKDHUMUJIMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS 1395493-16-9): A Key Boc-Protected Pyrazolopyridine Building Block for Factor Xa Inhibitor Synthesis


tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS 1395493-16-9) is a Boc-protected, partially saturated pyrazolo[3,4-c]pyridine derivative bearing an N1-phenyl substituent . This scaffold constitutes the core heterocyclic framework of the blockbuster anticoagulant apixaban and is explicitly claimed in Factor Xa inhibitor patent families [1]. The compound serves as a strategic late-stage intermediate that enables selective N6-deprotection and subsequent diversification in medicinal chemistry campaigns targeting thrombotic disorders [2].

Why Generic Substitution of tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS 1395493-16-9) Fails: Regioisomeric and N1-Substituent Identity Are Non-Interchangeable


The pyrazolopyridine scaffold exists in two regioisomeric forms ([3,4-c] vs. [4,3-c]) that are not functionally equivalent; only the [3,4-c] isomer maps onto the pharmacophore required for Factor Xa inhibition and apixaban synthesis [1]. Furthermore, the N1-phenyl group is a critical determinant of target engagement—replacement with N1-methyl or N1-H abolishes the hydrophobic interactions essential for binding within the Factor Xa active site [2]. The Boc protecting group at N6 provides orthogonal protection essential for selective late-stage functionalization; substituting an unprotected or differently protected analog introduces additional synthetic steps and impurity risks. The quantitative evidence below demonstrates why this precise substitution pattern cannot be approximated by in-class alternatives.

Quantitative Differentiation Evidence for tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS 1395493-16-9)


Regioisomeric Identity: [3,4-c] vs. [4,3-c] Pyrazolopyridine Core Determines Factor Xa Pharmacophore Compatibility

The target compound possesses the pyrazolo[3,4-c]pyridine regioisomeric scaffold, which is the core heterocycle of apixaban—a marketed Factor Xa inhibitor with a Ki of 0.08 nM against human FXa . The regioisomeric pyrazolo[4,3-c]pyridine analog (CAS 1075729-08-6) cannot be used as a direct substitute because the nitrogen atom positions differ, altering the vector of substituent exit and disrupting the geometry required for Factor Xa active-site binding [1]. This regioisomeric distinction is absolute: the [3,4-c] scaffold is explicitly claimed in all major Factor Xa inhibitor patents, whereas the [4,3-c] scaffold is directed toward different target classes (e.g., pantothenate synthetase, serotonin receptors) [2].

Factor Xa inhibition Anticoagulant drug discovery Regioisomeric scaffold selection

N1-Substituent Identity: N1-Phenyl vs. N1-Methyl vs. N1-H Determines Access to Factor Xa Inhibitor Chemical Space

The N1-phenyl substituent on the target compound is a structural prerequisite for generating Factor Xa inhibitors within the pyrazolo[3,4-c]pyridine series. In the CSPC Zhongqi patent family (US 2017/0291896 A1), all exemplified compounds with potent FXa inhibitory activity carry an N1-aryl substituent; the N1-phenyl group engages in critical hydrophobic and π-stacking interactions within the S1 and S4 pockets of Factor Xa [1]. The N1-methyl analog (CAS 1395492-96-2) lacks the aromatic ring required for these interactions and has no reported FXa activity—its commercial availability is directed toward kinase (Pim, CDK) and PDE4 inhibitor programs [2]. The N1-unsubstituted parent (CAS 871726-73-7) similarly cannot serve as a direct precursor for FXa-targeted libraries .

Factor Xa inhibitor SAR N1-substitution Apixaban intermediate

Commercial Purity and Specification: 98% Certified Purity vs. Typical 95% for N1-Methyl and N1-Unsubstituted Analogs

The target compound (CAS 1395493-16-9) is commercially available at a certified purity of 98% (HPLC) from multiple vendors, including Leyan (Product No. 1804071) and MolCore . In contrast, the closest N1-methyl analog (CAS 1395492-96-2) is most commonly supplied at 95% purity, with 97% available from a limited number of sources . The N1-unsubstituted parent (CAS 871726-73-7) is typically offered at 95–97% . The 3% purity gap between the target compound and its N1-methyl analog translates to a reduction in the maximum theoretical yield of subsequent reactions and increases the impurity burden in multi-step synthetic sequences, particularly critical in GMP intermediate supply chains [1].

Building block procurement Purity specification Quality-controlled intermediate

Scaffold-Level Biological Validation: Pyrazolo[3,4-c]pyridine Core Demonstrates Potent and Selective Cystathionine β-Synthase (CBS) Inhibition

Beyond its established role in Factor Xa inhibitor synthesis, the pyrazolo[3,4-c]pyridine scaffold has been independently validated as a CBS inhibitor scaffold. In a high-throughput screen of ~680 heteroaromatic compounds, a pyrazolopyridine derivative emerged as the most potent hit, with inhibitory activity comparable to aminoacetic acid (the most potent known CBS inhibitor) [1]. Critically, the compound demonstrated promising selectivity over the related enzyme cystathionine γ-lyase (CSE), addressing a key off-target liability in CBS-targeted drug discovery [2]. While this screening data was generated on a substituted pyrazolo[3,4-c]pyridine derivative rather than the exact CAS 1395493-16-9 compound, it validates the scaffold's broader biological relevance beyond anticoagulation, suggesting utility in programs targeting hydrogen sulfide-mediated pathologies [3].

Cystathionine β-synthase inhibition Hydrogen sulfide signaling Scaffold repurposing

Optimal Application Scenarios for tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS 1395493-16-9)


Late-Stage Intermediate for Apixaban and Next-Generation Factor Xa Inhibitor Synthesis

The compound serves as a direct late-stage intermediate for apixaban and related Factor Xa inhibitors. Its Boc-protected N6 position allows selective deprotection under mild acidic conditions (TFA or HCl/dioxane) to reveal the free secondary amine, which can then be coupled to the requisite piperidinone-phenyl fragment [1]. The N1-phenyl group is pre-installed, eliminating the need for late-stage N-arylation chemistry that would introduce palladium contamination risks in API manufacture [2]. This application scenario is supported by the compound's regioisomeric identity as a [3,4-c] scaffold, which directly maps onto the apixaban core, and by its 98% commercial purity suitable for GMP intermediate qualification .

Medicinal Chemistry Library Synthesis for Factor Xa Structure-Activity Relationship Exploration

The compound is ideally suited as a central building block for parallel library synthesis targeting Factor Xa. After Boc deprotection, the liberated N6 amine can be diversified with varied aryl/heteroaryl carboxylic acids, sulfonyl chlorides, or isocyanates to explore SAR at the S4 pocket of Factor Xa [1]. The pre-installed N1-phenyl group ensures that all library members retain the critical S1 pocket engagement element. In contrast, the N1-methyl analog (CAS 1395492-96-2) would be directed toward kinase inhibitor libraries rather than Factor Xa programs [2].

Cystathionine β-Synthase (CBS) Probe and Inhibitor Development

The pyrazolo[3,4-c]pyridine scaffold has demonstrated potent CBS inhibition with selectivity over CSE [1]. The target compound, after Boc deprotection, can be functionalized at N6 with diverse substituents to explore CBS SAR and develop chemical probes for hydrogen sulfide signaling research [2]. The N1-phenyl substituent may contribute to CBS binding through hydrophobic interactions with the enzyme active site, analogous to its role in Factor Xa binding, providing a structural hypothesis for SAR exploration .

Impurity Reference Standard for Apixaban Process Development and Quality Control

As a defined intermediate in the apixaban synthetic pathway, this compound serves as a qualified reference standard for HPLC method development, impurity profiling, and process analytical technology (PAT) implementation during apixaban API manufacturing [1]. Its well-characterized structure (C17H21N3O2, MW 299.37, MDL MFCD22565713) and certified 98% purity make it suitable for use as a system suitability standard in pharmacopoeial and ICH-compliant analytical methods [2].

Quote Request

Request a Quote for tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.